molecular formula C7H4F2N2 B11920535 4,6-Difluoropyrazolo[1,5-A]pyridine

4,6-Difluoropyrazolo[1,5-A]pyridine

Cat. No.: B11920535
M. Wt: 154.12 g/mol
InChI Key: FTQOUQMOORKTAD-UHFFFAOYSA-N
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Description

4,6-Difluoropyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family. This compound is characterized by the presence of two fluorine atoms at the 4th and 6th positions of the pyrazolo[1,5-A]pyridine ring system. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoropyrazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords the desired pyrazolo[1,5-A]pyridine derivatives

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as crystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoropyrazolo[1,5-A]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4,6-Difluoropyrazolo[1,5-A]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Difluoropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. For instance, in anticancer research, derivatives of this compound have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies provide insights into the binding interactions and pathways involved.

Comparison with Similar Compounds

4,6-Difluoropyrazolo[1,5-A]pyridine can be compared with other similar compounds such as pyrazolo[1,5-A]pyrimidines and pyrazolo[3,4-b]pyridines. These compounds share a similar core structure but differ in their substitution patterns and functional groups . The presence of fluorine atoms in this compound imparts unique properties, such as increased stability and specific reactivity, making it distinct from its analogs.

List of Similar Compounds

Properties

IUPAC Name

4,6-difluoropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-3-6(9)7-1-2-10-11(7)4-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQOUQMOORKTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=CN2N=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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